8-(benzyl(methyl)amino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound classified as a purine derivative. This compound features a complex structure that includes a purine ring substituted with various functional groups, which contributes to its unique chemical and biological properties. The presence of both benzyl and chlorobenzyl moieties enhances its potential interactions with biological targets.
This compound falls under the category of purine derivatives, which are known for their roles in biological systems, particularly in nucleic acid metabolism and signaling pathways. Purines are fundamental components of DNA and RNA, making derivatives like this one of significant interest in medicinal chemistry.
The synthesis of 8-(benzyl(methyl)amino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves several key steps:
The reactions are typically conducted under controlled conditions to optimize yield and purity. Solvents such as dimethylformamide or dimethyl sulfoxide may be employed due to their ability to dissolve reactants effectively.
The molecular structure of 8-(benzyl(methyl)amino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can be represented by the following formula:
The compound's structural features include:
The compound is expected to participate in various chemical reactions typical for purine derivatives:
The reactivity profile is influenced by the electronic effects of substituents on the purine ring. The chlorobenzyl group can enhance electrophilicity at certain sites on the molecule.
The mechanism of action for 8-(benzyl(methyl)amino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione likely involves:
Research indicates that similar compounds can affect cellular processes related to growth and proliferation by modulating enzyme activity .
Key physical properties include:
Chemical properties include:
Relevant data can be found in chemical databases that record spectral data and other physical characteristics .
8-(benzyl(methyl)amino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has potential applications in various fields:
This compound exemplifies the intricate relationship between structure and function in medicinal chemistry, highlighting its potential as a therapeutic agent or research tool.
The purine scaffold serves as the molecular foundation for this compound, specifically classified as a 1,3,7-trisubstituted xanthine derivative. Xanthine derivatives feature a 3,7-dihydro-1H-purine-2,6-dione core, where positions 1, 3, and 7 are typically nitrogen-methylated in naturally occurring compounds like caffeine and theobromine. This target compound extends beyond natural analogs through strategic N-alkylation and amino group installation at position 8 .
Table 1: Structural Features of Key Purine Derivatives Compared to Target Compound
Compound Name | Position 1 | Position 3 | Position 7 | Position 8 | Key Structural Attributes |
---|---|---|---|---|---|
Theobromine (3,7-Dimethylxanthine) | H | Methyl | Methyl | H | Natural xanthine derivative; minimal substitution |
7-(4-Chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | Methyl | Methyl | 4-Chlorobenzyl | Dimethylamino | Monochlorobenzyl modification at N7 |
8-(Benzyl(methyl)amino)-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | Methyl | Methyl | 2-Methoxyethyl | Benzyl(methyl)amino | Ether-containing alkyl chain at N7 [3] |
Target Compound: 8-(Benzyl(methyl)amino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | 2-Chlorobenzyl | Methyl | Methyl | Benzyl(methyl)amino | Dual benzyl motifs with halogenation and tertiary amine at C8 |
The molecular architecture reveals three critical modifications defining its chemical behavior:
N1-Substitution: Installation of a 2-chlorobenzyl group introduces both aromatic character and an electron-withdrawing chlorine atom. This modification substantially increases lipophilicity compared to simple methyl groups, potentially enhancing membrane permeability. The ortho-chloro position creates steric effects influencing molecular conformation during target binding [8].
C8-Substitution: Replacement of the hydrogen at C8 with a benzyl(methyl)amino group creates a tertiary amine functionality. This modification fundamentally alters electronic distribution within the purine ring system, reducing aromaticity at the imidazole moiety while introducing a proton-accepting site capable of hydrogen bonding. The benzyl group provides an additional aromatic platform for π-stacking interactions [3].
Core Methylations: Retained methyl groups at N3 and N7 maintain the classic xanthine substitution pattern. These methylations prevent undesired metabolic dealkylation pathways and contribute to the compound's overall molecular rigidity .
The compound's molecular formula is estimated as C₂₂H₂₃ClN₆O₂ (based on structural analogs [3]), with a calculated molecular weight of ~438.9 g/mol. This positions it within the mid-range molecular weight spectrum of bioactive purines. The presence of both chlorinated and amino-functionalized benzyl groups creates a pronounced electronic asymmetry, with dipole moment calculations predicting significant polarity (estimated XLogP3 ~2.8) [3].
Spectral characterization would reveal distinctive features: Infrared spectroscopy would show carbonyl stretching vibrations at ~1700 cm⁻¹ (characteristic of purine-2,6-diones) and C-Cl stretch at ~750 cm⁻¹. ¹H NMR would display complex aromatic patterns including characteristic AA'BB' systems from benzyl groups and singlet methyls from dimethylamino and N-methyl functions [3] [8].
Biological interactions derive directly from this unique architecture:
Table 2: Molecular Parameter Comparison with Reference Purines
Parameter | Theobromine | 7-(4-Chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl Analogue | Target Compound |
---|---|---|---|
Molecular Formula | C₇H₈N₄O₂ | C₁₆H₁₈ClN₅O₂ | ~C₂₂H₂₃ClN₆O₂ |
Molecular Weight (g/mol) | 180.16 | 347.8 | ~438.9 |
Hydrogen Bond Acceptors | 4 | 5 | 6 |
Halogen Content | None | 1 Chlorine | 1 Chlorine |
Special Features | Natural methylxanthine | Chlorobenzyl group at N7 | Dual benzyl groups at N1 and C8 |
The evolution of purine chemistry spans nearly two centuries, beginning with the isolation of uric acid from kidney stones in 1776 and the subsequent identification of xanthine in 1817. The foundation for methylxanthine therapeutics was established with the isolation of theobromine (3,7-dimethylxanthine) from cacao beans in 1841 . This era of natural product chemistry revealed the fundamental bioactive potential of alkylated xanthines.
The early 20th century witnessed the first synthetic modifications of purine scaffolds, driven by the discovery of caffeine's central nervous system effects and theophylline's bronchodilatory properties. Mid-century breakthroughs included:
Position C8 emerged as a critical modification site in the 1970-1990 period when researchers discovered that 8-substitution dramatically altered receptor binding profiles. Key milestones included:
The 21st century brought sophisticated multi-site functionalization strategies exemplified by the target compound's design. Modern synthetic capabilities now allow:
The target compound represents the convergence of three key historical design principles:
Table 3: Historical Development of Key Purine Derivatives
Era | Representative Compounds | Structural Innovations | Therapeutic Impact |
---|---|---|---|
19th Century | Theobromine (1841), Caffeine (1820) | Natural methylxanthines | CNS stimulants, Diuretics |
Early-Mid 20th Century | Theophylline (1922), 6-Mercaptopurine (1952) | N7 alkylation, Thio-substitution | Bronchodilators, Anticancer agents |
Late 20th Century | 8-Phenyltheophylline (1979), DPCPX (1986) | C8 aryl/alkyl substitution | Adenosine receptor antagonists |
21st Century | 7-(4-Chlorobenzyl)-8-(dimethylamino) purinediones , 8-(Benzyl(methyl)amino) derivatives [3], Target compound | Multi-site functionalization with complex amines and halogenated benzyl groups | Targeted enzyme inhibition, Receptor subtype selectivity |
Current research focuses on structure-activity relationship optimization through:
The target compound exemplifies modern medicinal chemistry's paradigm: rational integration of historical structural insights to create molecules with precision biological targeting. Its design simultaneously addresses pharmacophore positioning, bioavailability optimization, and selective target engagement—principles refined through a century of purine chemistry innovation [4] [8].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0